molecular formula C10H7NO3 B011660 2-Phenyloxazole-5-carboxylic acid CAS No. 106833-79-8

2-Phenyloxazole-5-carboxylic acid

Cat. No. B011660
M. Wt: 189.17 g/mol
InChI Key: PPQVAHVZIBDHDB-UHFFFAOYSA-N
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Description

2-Phenyloxazole-5-carboxylic acid is a chemical compound with potential relevance in various scientific and industrial fields due to its unique structural framework. Its significance is highlighted in the synthesis and evaluation of novel compounds, particularly those with potential biological activities.

Synthesis Analysis

The synthesis of 2-Phenyloxazole-5-carboxylic acid derivatives can be achieved through several methods. Notably, a protocol for the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides has been developed, offering a pathway to synthesize triazole-based scaffolds, which could be utilized for generating peptidomimetics or biologically active compounds (Ferrini et al., 2015). Additionally, a one-pot procedure for preparing 2-(4-Carboxyphenyl)benzoxazole-5-carboxylic acid from silylated amino acids and methyl chloroformates highlights another synthesis route, with the resulting polyesters demonstrating interesting thermotropic properties (Kricheldorf & Thomsen, 1992).

Molecular Structure Analysis

The molecular structure of 2-Phenyloxazole-5-carboxylic acid derivatives has been elucidated through various analytical techniques. For instance, the structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid was determined experimentally by X-ray diffraction and quantum-chemical calculations, offering insights into the compound's structural dynamics and reactivity (Shtabova et al., 2005).

Chemical Reactions and Properties

2-Phenyloxazole-5-carboxylic acid and its derivatives undergo various chemical reactions, offering a plethora of functionalized products. For example, the oriented synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid demonstrates a pathway to obtain triazole derivatives, which are crucial intermediates for drug synthesis (Liu et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of 2-Phenyloxazole-5-carboxylic acid derivatives are pivotal in determining their applicability in various domains. The study on thermotropic polyesters based on 2‐(4‐carboxyphenyl)benzoxazole‐5‐carboxylic acid revealed that these compounds could form nematic melts, indicating their potential utility in liquid crystal applications (Kricheldorf & Thomsen, 1992).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under various conditions, and potential for chemical modifications, are crucial for the utility of 2-Phenyloxazole-5-carboxylic acid derivatives. For instance, derivatives have been synthesized and screened for antimicrobial activity, showcasing the chemical versatility and potential application in developing new antimicrobial agents (Alper-Hayta et al., 2008).

Scientific Research Applications

  • Synthesis of Amino-Acid Conjugates : It is used in synthesizing amino-acid conjugates of the hapten 2-phenyl-4-ethoxymethylene-5(4H)-oxazolone (Benoiton, Hudecz, & Chen, 2009).

  • Bifunctionalized Oxazoles Synthesis : The compound aids in synthesizing bifunctionalized oxazoles, providing a route to target compounds without electrocyclic ring-opening reactions (Couture et al., 2002).

  • Macrolide Synthesis : It's involved in synthesizing macrolides like recifeiolide and curvularin (Wasserman, Gambale, & Pulwer, 1981).

  • Natural Product Synthesis : The acid is used in synthesizing 2-phenyl-4,5-substituted oxazoles and natural products like texamine and uguenenazole (Vijay Kumar et al., 2012).

  • Heparanase Inhibitor : Derivatives of 2-Phenyloxazole-5-carboxylic acid serve as novel heparanase inhibitors, showing potent inhibitory activity and potential as therapeutic agents (Courtney et al., 2004).

  • Thermotropic Polyesters : It is used in preparing thermotropic polyesters and a copolyester containing 4-hydroxybenzoic acid (Kricheldorf & Thomsen, 1992).

  • Cross-Coupling Reaction : It acts as a tunable directing group in cross-coupling reactions, producing various substituted compounds (Houpis et al., 2010).

  • PPARgamma Agonist : It's a potent and selective PPARgamma agonist with improved solubility, indicating its potential in pharmaceutical applications (Collins et al., 1998).

  • Anti-inflammatory and Cytotoxic Agent : 2-Phenyloxazole-5-carboxylic acids show potential as anti-inflammatory and cytotoxic agents, with activities comparable to ibuprofen (Thakral et al., 2022).

  • Versatile Synthesis Template : It serves as a versatile template for synthesizing various 2-phenyl-3,4-substituted oxazoles (Misra & Ila, 2010).

  • Antidiabetic Activity : The compound has demonstrated antidiabetic activity in rodent models of type 2 diabetes (Cobb et al., 1998).

  • Single-Crystal X-ray Techniques : Its use in single-crystal X-ray techniques aids in studying spatial differences between constituent non-hydrogen atoms of carboxylic acid adducts (Lynch, Singh, & Parsons, 2000).

  • Antimicrobial Potential : Synthesized compounds from 2-Phenyloxazole-5-carboxylic acid show potential as antimicrobial agents (Gadegoni, Manda, & Rangu, 2013).

  • Electrophilic Substitution Reactions : It exhibits considerable activity in electrophilic substitution reactions, especially at the 5 position (Belen’kii & Cheskis, 1984).

  • 2-Phenylazirine Reactions : Reacts with acid chlorides and anhydrides to produce various oxazole derivatives and imidazole compounds (Sato, Kato, & Ohta, 1967).

  • Metabolic Disorder Treatment : Shows promise for treating metabolic disorders in type 2 diabetes as subtype-selective PPARalpha agonists (Asaki et al., 2008).

  • Antiproliferative Activities : Exhibits antiproliferative activities against various cancer cell lines, indicating potential in cancer therapy (Zhang et al., 2021).

  • Enantioselective Synthesis : It is used in enantioselective synthesis of 2-amino-3-hydroxynorbornene-2-carboxylic acid derivatives, applicable in research (Abbiati et al., 2001).

properties

IUPAC Name

2-phenyl-1,3-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10(13)8-6-11-9(14-8)7-4-2-1-3-5-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQVAHVZIBDHDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544993
Record name 2-Phenyl-1,3-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyloxazole-5-carboxylic acid

CAS RN

106833-79-8
Record name 2-Phenyl-1,3-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-1,3-oxazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
P Cornwall, CP Dell, DW Knight - Journal of the Chemical Society …, 1991 - pubs.rsc.org
A number of anionic intermediates have been developed which are suitable for the elaboration of trisubstituted thiazoles and oxazoles. Thus, deprotonation of 2, 4-dimethylthiazole-5-…
Number of citations: 17 pubs.rsc.org
LI Belen'kii, MA Cheskis, VP Zvolinskii… - Chemistry of Heterocyclic …, 1986 - Springer
… In one experiment, the intermediate N-(2-hydroxyethyl)amide of 2-phenyloxazole-5-carboxylic acid was isolated in quantitative yield, mp 149-150~ (from benzene). Found, %: C 61.9; H …
Number of citations: 2 link.springer.com
OS Shishlyk, AV Shcherbatiuk, RT Iminov… - Journal of Fluorine …, 2017 - Elsevier
… Difluoromethyl-2-phenyloxazole-5-carboxylic acid (20d) …
Number of citations: 8 www.sciencedirect.com
齋藤徳男, 田中千秋 - YAKUGAKU ZASSHI, 1956 - jstage.jst.go.jp
… Heating of ethyl α-chloroacetoacetate and benzamide, followed by hydrolysis, afforded 4-methyl-2-phenyloxazole-5-carboxylic acid as colorless needles, mp 237 (decomp.), yield, 2.4%…
Number of citations: 2 www.jstage.jst.go.jp
齋藤徳男, 田中千秋 - YAKUGAKU ZASSHI, 1956 - jstage.jst.go.jp
By heating ethyl α-acetoxyacetoacetate (I) and RCONH 2, the corresponding 2-R-4-methyloxazole-5-carboxylic acids (III) were obtained; R= H, mp 238 (decomp.), R= CH 3, mp 247 (…
Number of citations: 2 www.jstage.jst.go.jp

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